molecular formula C10H8FNO2 B1463307 (3-(2-Fluorophenyl)isoxazol-5-yl)methanol CAS No. 953046-62-3

(3-(2-Fluorophenyl)isoxazol-5-yl)methanol

Cat. No.: B1463307
CAS No.: 953046-62-3
M. Wt: 193.17 g/mol
InChI Key: IIYKJLFWWAQROU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-(2-Fluorophenyl)isoxazol-5-yl)methanol” is a chemical compound with the empirical formula C10H8FNO2 and a molecular weight of 193.17 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string OCc1cc(no1)-c2ccccc2F . The InChI key for this compound is IIYKJLFWWAQROU-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . More detailed physical and chemical properties are not available in the resources I have access to.

Scientific Research Applications

Hydrogen Production from Methanol

Methanol is used in hydrogen production through thermochemical conversion processes. Copper-based catalysts are popular for their high activity and selectivity towards CO2 over CO. Innovations in catalyst development and reactor technology are crucial for advancing the hydrogen-methanol economy, with research focusing on various metals like zinc, zirconia, ceria, and palladium-zinc alloys to improve activity, performance, and stability (García et al., 2021).

Methanol in Power Generation

Methanol serves as a potential peaking fuel in coal gasification combined cycle power stations. Its application is driven by methanol's clean-burning properties and versatility as a fuel, which can significantly reduce emissions when used in spark ignition (SI) and compression ignition (CI) engines (Cybulski, 1994).

Methanol as a Chemical Marker

Methanol is investigated as a marker for assessing solid insulation condition in power transformers. Its stability and relationship with the degradation of cellulosic solid insulation highlight methanol's utility in monitoring and diagnostics within energy infrastructure (Jalbert et al., 2019).

Methanol Crossover in Fuel Cells

Research into direct methanol fuel cells (DMFCs) addresses the limitation of methanol crossover from the anode to the cathode, aiming to develop more efficient and less polluting energy sources. The study focuses on improving polymer electrolyte membranes to reduce methanol crossover and enhance fuel cell performance (Heinzel & Barragán, 1999).

Methanol as an Automotive Fuel

The use of methanol as an alternative fuel for internal combustion engines is explored for its potential to improve engine efficiency and reduce emissions. The review analyzes methanol's properties and its application in spark ignition engines, highlighting the need for further research to address challenges related to fuel system modifications and emissions of aldehydes (Kowalewicz, 1993).

Biochemical Analysis

Biochemical Properties

(3-(2-Fluorophenyl)isoxazol-5-yl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can be diverse, including binding to active sites of enzymes, altering protein conformation, or participating in redox reactions. For instance, this compound may inhibit or activate specific enzymes, thereby influencing metabolic pathways and cellular processes .

Cellular Effects

The effects of this compound on cells are multifaceted. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may affect the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and overall metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding can result in conformational changes that affect the function of the target biomolecule. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and metabolic adaptation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or protecting against oxidative stress. At high doses, this compound can be toxic, leading to adverse effects such as cellular damage, inflammation, and disruption of normal physiological processes. Threshold effects are often observed, where a specific dosage range is required to achieve the desired effects without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further participate in biochemical reactions. These interactions can influence the overall metabolic balance within cells and tissues .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can affect its bioavailability and efficacy, as well as its potential to accumulate in certain tissues .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. Targeting signals and post-translational modifications can direct the compound to particular compartments or organelles within the cell. For example, this compound may localize to the mitochondria, where it can impact mitochondrial function and energy production. Understanding the subcellular localization of this compound is crucial for elucidating its precise mechanisms of action .

Properties

IUPAC Name

[3-(2-fluorophenyl)-1,2-oxazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c11-9-4-2-1-3-8(9)10-5-7(6-13)14-12-10/h1-5,13H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYKJLFWWAQROU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=C2)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678946
Record name [3-(2-Fluorophenyl)-1,2-oxazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953046-62-3
Record name [3-(2-Fluorophenyl)-1,2-oxazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-(2-Fluorophenyl)isoxazol-5-yl)methanol
Reactant of Route 2
Reactant of Route 2
(3-(2-Fluorophenyl)isoxazol-5-yl)methanol
Reactant of Route 3
Reactant of Route 3
(3-(2-Fluorophenyl)isoxazol-5-yl)methanol
Reactant of Route 4
Reactant of Route 4
(3-(2-Fluorophenyl)isoxazol-5-yl)methanol
Reactant of Route 5
(3-(2-Fluorophenyl)isoxazol-5-yl)methanol
Reactant of Route 6
Reactant of Route 6
(3-(2-Fluorophenyl)isoxazol-5-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.